molecular formula C53H67F3N6O8S B10821861 PROTAC ER Degrader-4

PROTAC ER Degrader-4

Cat. No.: B10821861
M. Wt: 1005.2 g/mol
InChI Key: WNWBHGDKGOSOKU-QIINAUKOSA-N
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Description

PROTAC ER Degrader-4: is a compound designed to target and degrade estrogen receptors. It is a type of proteolysis-targeting chimera (PROTAC), which is a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is particularly significant in the context of cancer therapy, especially for estrogen receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ER Degrader-4 involves multiple steps, typically starting with the preparation of the ligand that binds to the estrogen receptor. This is followed by the synthesis of the ligand that recruits the E3 ubiquitin ligase, often based on von Hippel-Lindau (VHL) protein. The two ligands are then linked together through a chemical linker. The reaction conditions usually involve organic solvents, controlled temperatures, and specific catalysts to ensure the correct formation of the bifunctional molecule .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would need to be optimized for yield, purity, and cost-effectiveness. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry would be essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC ER Degrader-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These can include modified versions of the original compound with potentially improved efficacy or stability .

Scientific Research Applications

Chemistry

In chemistry, PROTAC ER Degrader-4 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation. It serves as a model compound for designing other PROTACs with different target proteins .

Biology

In biological research, this compound is used to investigate the role of estrogen receptors in various cellular processes. It helps in understanding how the degradation of these receptors affects cell signaling pathways and cellular functions .

Medicine

In medicine, this compound is primarily researched for its potential in treating estrogen receptor-positive breast cancer. By degrading the estrogen receptor, it can inhibit the growth of cancer cells that rely on this receptor for proliferation .

Industry

In the pharmaceutical industry, this compound is used in the development of new cancer therapies. It serves as a lead compound for the development of other PROTAC-based drugs targeting different proteins involved in cancer and other diseases .

Mechanism of Action

PROTAC ER Degrader-4 exerts its effects by binding to the estrogen receptor and recruiting an E3 ubiquitin ligase, such as VHL. This leads to the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor disrupts the signaling pathways that promote the growth and survival of estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

Similar Compounds

    ARV-471: Another estrogen receptor degrader that uses a similar mechanism of action.

    PROTAC ER Degrader-3: A related compound with slight modifications in its structure.

    PROTAC ER Degrader-5: Another variant with different linker chemistry.

Uniqueness

PROTAC ER Degrader-4 is unique due to its high binding affinity and specificity for the estrogen receptor, as well as its ability to induce rapid and efficient degradation of the target protein. Its design allows for effective recruitment of the E3 ubiquitin ligase, making it a potent tool for targeted protein degradation .

Properties

Molecular Formula

C53H67F3N6O8S

Molecular Weight

1005.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H67F3N6O8S/c1-31-23-39-38-11-9-10-12-42(38)59-46(39)47(62(31)29-53(7,8)56)45-40(54)25-37(26-41(45)55)70-22-21-68-18-17-67-19-20-69-28-44(64)60-49(52(4,5)6)51(66)61-27-36(63)24-43(61)50(65)58-32(2)34-13-15-35(16-14-34)48-33(3)57-30-71-48/h9-16,25-26,30-32,36,43,47,49,59,63H,17-24,27-29H2,1-8H3,(H,58,65)(H,60,64)/t31-,32+,36-,43+,47-,49-/m1/s1

InChI Key

WNWBHGDKGOSOKU-QIINAUKOSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27

Origin of Product

United States

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